molecular formula C19H15IN2O B5113427 N-(5-iodo-6-methyl-2-pyridinyl)-4-biphenylcarboxamide

N-(5-iodo-6-methyl-2-pyridinyl)-4-biphenylcarboxamide

Cat. No. B5113427
M. Wt: 414.2 g/mol
InChI Key: HZJFCVKOZOCDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-iodo-6-methyl-2-pyridinyl)-4-biphenylcarboxamide, also known as IMPY, is a chemical compound that has been widely studied for its potential applications in scientific research. IMPY belongs to a class of compounds known as acridine derivatives, which have been shown to exhibit a range of biological activities. In

Mechanism of Action

N-(5-iodo-6-methyl-2-pyridinyl)-4-biphenylcarboxamide acts as a sigma-2 receptor agonist, which leads to the activation of various signaling pathways in cells. This activation has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes N-(5-iodo-6-methyl-2-pyridinyl)-4-biphenylcarboxamide a potential candidate for cancer therapy.
Biochemical and Physiological Effects
N-(5-iodo-6-methyl-2-pyridinyl)-4-biphenylcarboxamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of neurotransmitter release, and the regulation of calcium signaling in cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-iodo-6-methyl-2-pyridinyl)-4-biphenylcarboxamide in lab experiments is its high affinity and selectivity for the sigma-2 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. However, one limitation of using N-(5-iodo-6-methyl-2-pyridinyl)-4-biphenylcarboxamide is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for research on N-(5-iodo-6-methyl-2-pyridinyl)-4-biphenylcarboxamide, including the development of more potent and selective sigma-2 receptor agonists for the treatment of neurological disorders and cancer, the investigation of the role of the sigma-2 receptor in various biological processes, and the exploration of the potential applications of N-(5-iodo-6-methyl-2-pyridinyl)-4-biphenylcarboxamide in drug delivery and imaging.

Synthesis Methods

The synthesis of N-(5-iodo-6-methyl-2-pyridinyl)-4-biphenylcarboxamide involves the reaction of 5-iodo-6-methyl-2-pyridinecarboxylic acid with 4-biphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain pure N-(5-iodo-6-methyl-2-pyridinyl)-4-biphenylcarboxamide.

Scientific Research Applications

N-(5-iodo-6-methyl-2-pyridinyl)-4-biphenylcarboxamide has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to exhibit high affinity and selectivity for the sigma-2 receptor, which is a promising target for the development of drugs for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N-(5-iodo-6-methylpyridin-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IN2O/c1-13-17(20)11-12-18(21-13)22-19(23)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJFCVKOZOCDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-iodo-6-methylpyridin-2-yl)-4-phenylbenzamide

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